2-Morpholinoethanol
Overview
Description
2-Morpholinoethanol is a chemical compound that is part of the morpholine family, which is widely recognized for its applications in medicinal chemistry and as a scaffold in drug design. Morpholine derivatives, including 2-morpholinoethanol, are known for their biological activities and their ability to improve the pharmacokinetic profiles of bioactive molecules .
Synthesis Analysis
The synthesis of morpholine derivatives, such as 2-morpholinoethanol, has been a subject of extensive research due to their significance in medicinal chemistry. An efficient synthesis approach for morpholine derivatives has been described, which involves the reaction of enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure . Another synthesis method includes a nine-step process with an overall yield of 36%, which is pivotal for creating potent antimicrobials . Additionally, an improved procedure for synthesizing 2-morpholinoethanamine, which can be related to 2-morpholinoethanol, has been developed using morpholine as the starting material through a series of reactions including Michael addition, hydrazinolysis, and Curtius rearrangement, achieving a total yield of 81.8% .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This structure is versatile and can be easily modified to produce a wide range of bioactive molecules. The structure of morpholine derivatives has been confirmed using various analytical techniques such as FT-IR and NMR .
Chemical Reactions Analysis
Morpholine and its derivatives participate in various chemical reactions that are essential for the synthesis of complex bioactive molecules. For instance, the synthesis of morpHoline-2,5-dione from glycine and bromoacetyl bromide involves acylation and cyclization reactions, with the reaction yield being optimized based on pH and reactant dropping rate . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involves amination and cyclization in a nonproton polar solvent, followed by acidification, yielding 82.7% . Moreover, morpholine derivatives have been used to synthesize Rhodium(III) complexes, which serve as efficient catalysts for the transfer hydrogenation reaction of ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives make them attractive for use in medicinal chemistry. These compounds often exhibit favorable physicochemical, biological, and metabolic properties, which can be attributed to the morpholine ring. The morpholine scaffold is easily introduced into molecules and can be tailored to possess a wide range of biological activities. The versatility of the morpholine ring allows for the development of compounds with desirable drug-like properties and improved pharmacokinetics . The synthesis of 2-morpholinoethyl-substituted N-heterocyclic carbene (NHC) precursors and their silver(I)NHC complexes further demonstrates the adaptability of morpholine derivatives in creating compounds with potential anticancer properties .
Scientific Research Applications
Dental Hygiene Benefits
2-Morpholinoethanol derivatives, specifically delmopinol, have been studied for their effectiveness in oral hygiene. Delmopinol mouthwashes were tested for their ability to inhibit plaque and gingivitis, showing significant oral hygiene benefits (Claydon et al., 1996).
Role in Medicinal Chemistry
Morpholine, a core structure in 2-morpholinoethanol, is utilized extensively in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It's a versatile component in drug design, contributing to a wide range of biological activities (Kourounakis et al., 2020).
Application in Organic Synthesis
The synthesis of 2-morpholinoethyl mycophenolate, an immunosuppressive agent, is achieved using 2-morpholinoethanol. The process involves an enzymatic transesterification, highlighting its utility in organic synthesis (Ferraboschi et al., 2006).
Gene Expression Studies in Zebrafish
Morpholino oligomers (MOs), derived from morpholinoethanol, are used for knocking down gene expression in various organisms. They are instrumental in studying gene function and have been applied in zebrafish research, showing potential as a tool for genetic studies (Wang et al., 2012).
Chemical Stability Research
Studies on the thermal degradation kinetics of morpholine, related to 2-morpholinoethanol, are conducted to understand its stability under different conditions. This research is crucial for applications in carbon dioxide capture and sour gas treatment (Mazari et al., 2020).
Pharmaceutical Synthesis
Morpholine derivatives, closely related to 2-morpholinoethanol, are synthesized for their potential use in pharmaceuticals. These compounds, including 2-morpholinoethanamine, are used in creating drugs for various medical conditions (Kumar et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDCBRMNNSAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022090 | |
Record name | 4-(2-Hydroxyethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Morpholineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Morpholinoethanol | |
CAS RN |
622-40-2 | |
Record name | 4-Morpholineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Morpholinoethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(2-Hydroxyethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-morpholinoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MORPHOLINOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY5IL94D3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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